2-chloro-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-4-carboxamide hydrochloride
Description
Properties
IUPAC Name |
2-chloro-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-4-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O.ClH/c16-14-8-11(4-6-18-14)15(20)19-13-2-1-10-3-5-17-9-12(10)7-13;/h1-2,4,6-8,17H,3,5,9H2,(H,19,20);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFOUCRNQPIWKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)NC(=O)C3=CC(=NC=C3)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-4-carboxamide hydrochloride typically involves multiple steps. One common approach is the reaction of 1,2,3,4-tetrahydroisoquinoline with chloroacetic acid followed by the introduction of the pyridine-4-carboxamide moiety. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.
Medicine: Potential therapeutic applications in drug development, particularly in targeting specific biological pathways.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 2-chloro-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-4-carboxamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following compounds share structural similarities with Compound A but exhibit distinct substituents and pharmacological profiles:
Critical Analysis of Structural Variations
Core Heterocycles
- Compound A: Features a tetrahydroisoquinoline scaffold, which is associated with CNS activity due to its resemblance to endogenous neurotransmitters .
- Compound B: Replaces the tetrahydroisoquinoline with a 2,3-dihydrothiazole ring, introducing a sulfur atom and fluorine substituents. This modification may enhance metabolic stability or alter target selectivity .
- Compound C: Smaller molecular weight (324.21 vs.
Substitution Patterns
- Pyridine Position :
- Compound A: Chlorine at pyridine’s 2-position; carboxamide at 4-position.
- Compound B: Chlorine at pyridine’s 3-position; carboxylate ester at 3-position. The ester group may reduce polarity compared to the carboxamide in Compound A.
- Additional Substituents :
Physicochemical Properties
- Salt Form : Compound A’s hydrochloride salt enhances aqueous solubility, whereas Compound B’s neutral ester may favor membrane permeability.
Research Implications and Limitations
Pharmacological Hypotheses
- Compound B : The thiazole and fluorinated groups may target bacterial enzymes or inflammatory mediators (e.g., COX-2).
Data Gaps
- The evidence lacks in vitro/in vivo data (e.g., IC₅₀, solubility, toxicity), limiting direct pharmacological comparisons.
Biological Activity
2-chloro-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-4-carboxamide hydrochloride (CAS Number: 1798044-66-2) is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a tetrahydroisoquinoline core, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound based on various research findings and case studies.
The molecular formula of this compound is with a molecular weight of 324.2 g/mol. The structure includes a chloro substituent at the second position of the pyridine ring and a carboxamide group which may influence its biological interactions.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in neurotransmission and neuroprotection.
- Receptor Modulation : The tetrahydroisoquinoline moiety suggests potential interactions with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic pathways.
Neuroprotective Effects
Research indicates that compounds similar to this compound exhibit neuroprotective properties. For instance, tetrahydroisoquinoline derivatives have been shown to protect neuronal cells from oxidative stress and apoptosis .
Antiviral Activity
Recent studies have highlighted the antiviral potential of related compounds against SARS-CoV-2. For example, certain tetrahydroisoquinoline derivatives demonstrated significant antiviral activity with half-maximal effective concentrations (EC50) in the low micromolar range . Although specific data on this compound is limited, its structural similarity suggests potential efficacy against viral pathogens.
Case Studies and Research Findings
- Neuroprotective Studies : In vitro studies on similar compounds have shown that they can significantly reduce cell death in models of neurodegeneration by inhibiting reactive oxygen species (ROS) production . This implies that this compound may possess comparable properties.
- Antimicrobial Activity : Some derivatives have been evaluated for their antimicrobial properties against various pathogens. The presence of chloro and carboxamide groups has been associated with enhanced activity against bacterial strains .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic routes are recommended for 2-chloro-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-4-carboxamide hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves coupling a pyridine-4-carboxylic acid derivative with a tetrahydroisoquinolin-7-amine via amide bond formation. A validated approach includes:
Activation of the carboxylic acid : Use thionyl chloride (SOCl₂) or other acylating agents to convert the acid to its reactive chloride form .
Amide coupling : React the acid chloride with the amine in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., THF or DMF).
Optimization Strategies :
- Apply Design of Experiments (DoE) to systematically vary parameters (temperature, stoichiometry, solvent) and identify optimal conditions .
- Use computational reaction path searches (e.g., quantum chemical calculations) to predict favorable pathways and reduce trial-and-error experimentation .
Example Protocol (adapted from similar syntheses ):
| Step | Reagents/Conditions | Purpose | Yield |
|---|---|---|---|
| 1 | SOCl₂, NaBr, chlorobenzene, 85°C | Activate pyridine-4-carboxylic acid | 58% |
| 2 | Amine, K₂CO₃, THF, 25°C | Amide bond formation | 80–87% |
Q. How should researchers design experiments to optimize reaction conditions for this compound’s synthesis?
- Methodological Answer : Use statistical DoE to minimize experimental runs while maximizing data quality. For example:
- Factorial Design : Test variables like temperature, catalyst loading, and solvent polarity.
- Response Surface Methodology (RSM) : Model nonlinear relationships between variables and outputs (e.g., yield, purity).
- Central Composite Design : Identify optimal conditions for scale-up .
Computational tools (e.g., ICReDD’s reaction path search methods) can further narrow experimental parameters by predicting transition states and intermediates .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm structural integrity (e.g., aromatic proton signals for pyridine and isoquinoline moieties, amide carbonyl resonance at ~165–170 ppm) .
- ESI-MS : Verify molecular weight (e.g., [M+H]+ or [M+Na]+ peaks).
- HPLC-PDA : Assess purity (>95% by area normalization).
- XRD (if crystalline): Resolve stereochemical details.
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Follow Chemical Hygiene Plan guidelines: Use fume hoods, gloves, and eye protection.
- Waste Disposal : Neutralize hydrochloric acid byproducts with bicarbonate.
- Storage : Keep in airtight, desiccated containers (hygroscopic due to hydrochloride salt) .
- General Precautions : Assume toxicity similar to tetrahydroisoquinoline derivatives; avoid inhalation/contact .
Advanced Research Questions
Q. How can computational modeling predict reactivity or guide the design of derivatives?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to map reaction pathways, transition states, and electronic properties (e.g., HOMO/LUMO for nucleophilic/electrophilic sites) .
- Molecular Dynamics (MD) : Simulate solvation effects and ligand-receptor interactions for biological activity prediction.
- Process Simulation : Model reactor design (e.g., CSTR vs. batch) for scale-up using CRDC subclass RDF2050112 .
Q. What methodologies elucidate reaction mechanisms in the compound’s synthesis?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Detect rate-determining steps (e.g., C-N bond formation).
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.
- Computational Reaction Path Search : Identify plausible intermediates via quantum mechanics/molecular mechanics (QM/MM) .
Q. How can researchers resolve contradictions in experimental data (e.g., inconsistent yields or characterization results)?
- Methodological Answer :
- Data Feedback Loops : Cross-validate experimental results with computational predictions (e.g., ICReDD’s integrated approach) .
- Sensitivity Analysis : Use DoE to identify critical variables causing variability .
- Multi-Technique Validation : Combine NMR, MS, and XRD to confirm structural assignments .
Q. What strategies assess the compound’s biological activity in disease models?
- Methodological Answer :
- In Vitro Assays : Screen against target receptors (e.g., dopamine or serotonin receptors due to tetrahydroisoquinoline’s neuroactive profile) using competitive binding assays .
- ADMET Profiling : Use Caco-2 cells for permeability and microsomal stability tests.
- In Vivo Models : Test efficacy in rodent models of neurodegenerative diseases (e.g., Parkinson’s) with dose-response studies.
Q. What advanced purification techniques are suitable for isolating this compound?
- Methodological Answer :
Q. How can stability studies determine optimal storage conditions?
- Methodological Answer :
- Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) to identify degradation pathways.
- LC-MS Monitoring : Track hydrolysis or oxidation products over time.
- Recommendations : Store at -20°C in amber vials under nitrogen for long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
